

Physical and chemical properties of Bakkenolide III

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Compound of Interest

Compound Name: *Bakkenolide III*

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An In-depth Technical Guide to Bakkenolide III

This document provides a detailed overview of the physical, chemical, and biological properties of **Bakkenolide III**, a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. Bakkenolides are primarily isolated from plants of the *Petasites* genus and have garnered scientific interest for their diverse biological activities. This guide consolidates available data on **Bakkenolide III**'s chemical structure, physical characteristics, and known biological context, supported by detailed experimental methodologies and pathway visualizations to aid in research and development.

Physical and Chemical Properties

Bakkenolide III is a complex spirocyclic sesquiterpenoid. Its core structure is the bakkenolide skeleton, characterized by a *cis*-hydrindanone system. The precise chemical identity and physical properties are summarized below.

Property	Value	Reference
CAS Number	24909-95-3	[1]
Molecular Formula	C ₁₅ H ₂₂ O ₄	[1]
Molecular Weight	266.33 g/mol	[1]
IUPAC Name	(2R,3R,3aR,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one	N/A
Appearance	White Powder	N/A
Purity	Typically >98% when isolated for research	N/A
Solubility	Specific solubility data for Bakkenolide III is not widely published. However, related bakkenolides are soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For aqueous solutions, warming and sonication may improve solubility.	N/A
Storage	Store in a sealed container in a cool, dry condition. Stock solutions can be stored at -20°C for several months.	N/A

Structural Characterization and Spectral Data

The structure of bakkenolides is typically elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a complete, published NMR

assignment for **Bakkenolide III** is not readily available, the following represents a characteristic approach to its structural confirmation.

2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and formula. For **Bakkenolide III** ($C_{15}H_{22}O_4$), the expected monoisotopic mass is 266.1518 Da. Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The fragmentation pattern, analyzed via MS/MS, provides structural information by revealing the loss of functional groups such as water (-18 Da) from the hydroxyl groups or other characteristic cleavages of the fused ring system.^[2]^[3]^[4]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR are critical for determining the detailed stereochemistry and connectivity of the molecule. While specific spectral data for **Bakkenolide III** is sparse in the literature, the table below shows representative 1H and ^{13}C NMR data for the closely related Bakkenolide B, isolated from *Petasites japonicus*, to illustrate the expected chemical shifts for the core bakkenolide skeleton.^[5]

Position	¹³ C Shift (ppm)	¹ H Shift (ppm, J in Hz)
1	77.2	5.09 (d, 11.0)
2	48.2	2.65 (m)
3	31.5	1.85 (m), 1.61 (m)
4	26.9	1.55 (m), 1.28 (m)
5	41.5	2.15 (m)
6	23.9	1.70 (m), 1.45 (m)
7	37.8	1.95 (m)
8	14.8	0.95 (d, 7.0)
9	75.8	5.78 (s)
10	44.1	-
11	90.1	-
12	100.2	4.57 (t, 9.0)
13	150.1	-
14	19.1	1.18 (s)
15	115.1	5.60 (s), 6.15 (s)

Note: This data is for Bakkenolide B and serves as a representative example.

Experimental Protocols

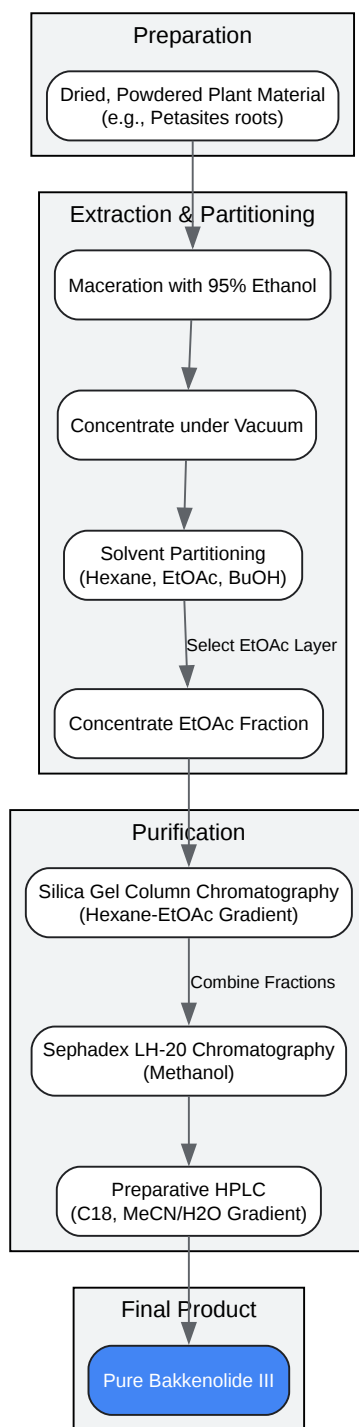
3.1. Protocol for Extraction and Isolation of Bakkenolides

This protocol is a representative method for isolating bakkenolides from plant material, such as the roots or rhizomes of *Petasites formosanus* or *Petasites japonicus*.^{[6][7][8]}

- Preparation of Plant Material: Air-dry the plant material (e.g., 1.0 kg of roots) and grind it into a coarse powder.

- Solvent Extraction:
 - Macerate the powdered material with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.
 - Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.
 - Concentrate the EtOAc fraction, which is typically rich in sesquiterpenoids.
- Column Chromatography (Silica Gel):
 - Subject the dried EtOAc extract (e.g., 50 g) to silica gel column chromatography.
 - Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
 - Collect fractions (e.g., 200 mL each) and monitor them by Thin Layer Chromatography (TLC).
- Further Purification (Sephadex LH-20 & HPLC):
 - Combine fractions containing compounds with similar TLC profiles.
 - Subject these combined fractions to further purification using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
 - Final purification of individual bakkenolides, including **Bakkenolide III**, is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
- Structure Elucidation: Confirm the structure and purity of the isolated **Bakkenolide III** using MS and NMR spectroscopy as described in Section 2.

Workflow for Bakkenolide III Isolation

[Click to download full resolution via product page](#)Workflow for the extraction and isolation of **Bakkenolide III**.

3.2. Protocol for In Vitro Cytotoxicity Assay

This protocol describes a general method to evaluate the cytotoxicity of **Bakkenolide III** against a cancer cell line (e.g., HeLa or Jurkat cells) using a colorimetric assay like the MTT or WST-8 assay.^{[9][10]}

- Cell Seeding:
 - Culture the selected cell line to ~80% confluency.
 - Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment:
 - Prepare a stock solution of **Bakkenolide III** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **Bakkenolide III**. Include vehicle control (DMSO) and untreated control wells.
 - Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Cell Viability Measurement (WST-8 Assay Example):
 - After incubation, add 10 μ L of WST-8 reagent (e.g., Cell Counting Kit-8) to each well.
 - Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 tetrazolium salt to a colored formazan product.
 - Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the viability percentage against the compound concentration and determine the IC_{50} (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Biological Activity and Mechanism of Action

The biological activities of **Bakkenolide III** are not as extensively studied as those of other members of its class, such as Bakkenolide B. However, studies on a wide range of bakkenolides isolated from *Petasites formosanus* have demonstrated their potential cytotoxicity against various tumor cell lines.^[6]

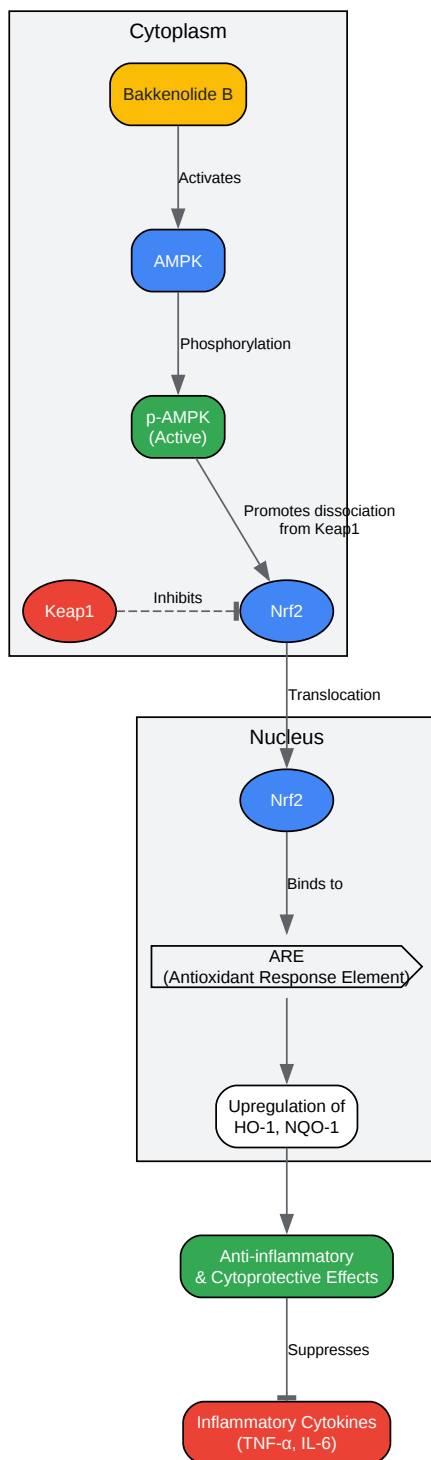
While the specific signaling pathway for **Bakkenolide III** is not yet elucidated, the anti-inflammatory and immunomodulatory mechanisms of other bakkenolides provide a valuable reference. For instance, Bakkenolide B has been shown to exert anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^[11] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.

Representative Signaling Pathway (Bakkenolide B):

- Activation: Bakkenolide B promotes the phosphorylation and activation of AMPK.
- Nrf2 Translocation: Activated AMPK facilitates the dissociation of Nrf2 from its inhibitor, Keap1, and its translocation into the nucleus.
- ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
- Gene Expression: This binding upregulates the expression of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NADPH Quinone Dehydrogenase 1 (NQO-1).

- Anti-inflammatory Effect: The upregulation of these enzymes suppresses the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[\[11\]](#)

Representative Bakkenolide Signaling Pathway (via Bakkenolide B)

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The AMPK/Nrf2 pathway, a mechanism for related bakkenolides.[11]

Conclusion

Bakkenolide III is a structurally defined natural product with potential for further investigation. While specific data on its biological activity and mechanism of action are limited, its structural similarity to other cytotoxic and anti-inflammatory bakkenolides suggests it may possess valuable therapeutic properties. The protocols and data presented in this guide offer a framework for researchers to pursue the extraction, characterization, and bio-evaluation of **Bakkenolide III**, contributing to the broader understanding of this promising class of sesquiterpenoids. Further studies are required to fully elucidate its spectral properties, solubility, and specific molecular targets to unlock its full potential in drug discovery.

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References

- 1. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from *Petasites japonicus* leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. scielo.br [scielo.br]
- 11. *Petasites japonicus* bakkenolide B inhibits lipopolysaccharide-induced pro-inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

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